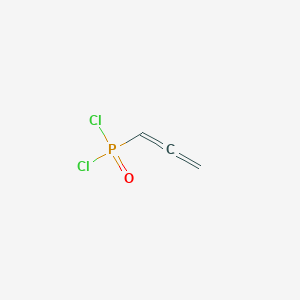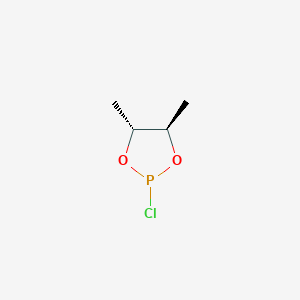
4,6-Dimethoxy-5-nitropyrimidine
Overview
Description
4,6-Dimethoxy-5-nitropyrimidine (4,6-DMN) is an organic compound that has been used in a variety of scientific applications, particularly in the field of synthetic organic chemistry. 4,6-DMN is a highly versatile compound, with a wide range of applications in both laboratory and industrial settings. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4,6-DMN.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
4,6-Dimethoxy-5-nitropyrimidine is studied for its hydrogen bonding properties. In one of its analogues, molecules are linked by N-H...N and N-H...O hydrogen bonds to form sheets with distinct ring structures. Another study of an isomeric compound shows it forms dimers linked into sheets by various hydrogen bonds, which are further linked to form a three-dimensional structure through aromatic pi-pi-stacking interactions (Glidewell et al., 2003).
Synthesis of Biologically Active Compounds
This compound derivatives are used in the synthesis of biologically active compounds. For instance, alkoxy-5-nitrosopyrimidines, synthesized from this compound, are evaluated for antiviral properties and shown to mimic fused heterobicyclic derivatives of biological interest (Marchal et al., 2010). Another example includes the synthesis of new 2,4‐Diaryl‐6‐methyl‐5‐nitropyrimidines, which demonstrate significant antibacterial and antioxidant activities (Sura et al., 2013).
Radiation Chemistry
In the field of radiation chemistry, this compound and its derivatives have been explored for their radical formation properties. Studies show that upon X-irradiation, these compounds exhibit distinctive electron spin resonance (ESR) spectra, indicating the formation of specific radical species (Lorenz & Benson, 1973).
Synthesis of Novel Compounds
This compound is also utilized in the synthesis of novel chemical structures. For example, an unusual transformation of α-bis(dimethylaminomethyleneamino)-β-cyano-β-nitroenamines into 4,6-bisdimethylamino-5-nitropyrimidine was discovered, with the structure confirmed by various physicochemical methods (Makarov et al., 1997).
Safety and Hazards
4,6-Dimethoxy-5-nitropyrimidine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Mechanism of Action
Mode of Action
It’s known that nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives . This suggests that 4,6-Dimethoxy-5-nitropyrimidine might interact with its targets through a similar nitration process.
Result of Action
It’s known that the nitration of 2-substituted 4,6-dihydroxypyrimidines leads to the formation of 1,1-diamino-2-r-2-nitroethylene derivatives .
properties
IUPAC Name |
4,6-dimethoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSJECDVDBDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065956 | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15846-14-7 | |
| Record name | 4,6-Dimethoxy-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxy-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-Dimethoxy-5-nitropyrimidine influence its hydrogen bonding patterns?
A: The position of the amino group significantly impacts the hydrogen bonding network formed by this compound isomers. In 2-amino-4,6-dimethoxy-5-nitropyrimidine, the molecule forms sheets stabilized by N-H...N and N-H...O hydrogen bonds. [] Conversely, in 4-amino-2,6-dimethoxy-5-nitropyrimidine, N-H...N hydrogen bonds primarily link pairs of molecules into dimers. These dimers then assemble into sheets through weaker C-H...O interactions. [] This difference highlights how subtle structural changes can significantly alter intermolecular interactions.
Q2: Beyond hydrogen bonding, are there other intermolecular forces at play in the crystal structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine?
A: Yes, in addition to hydrogen bonding, π-π stacking interactions contribute to the three-dimensional structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine. [] These interactions occur between the electron-rich aromatic rings of neighboring molecules, further stabilizing the crystal lattice.
Q3: What types of reactions has this compound been reported to undergo?
A: Research indicates that this compound reacts with methylhydrazine. [, ] Specifically, it has been found to yield 4-hydrazine-6-hydroxypyrimidine as a product under certain reaction conditions. [] This reactivity suggests the potential for further derivatization and exploration of its chemical space.
- Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine.
- The reaction of methylhydrazine with various 2-substituted 4,6-dimethoxy-5-nitropyrimidines.
- A study of certain novel reactions of this compound.
- Reaction of this compound with methylhydrazine. Formation of 4-hydrazine-6-hydroxypyrimidine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)








